2,6-Dimethylbenzene-1,3,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylbenzene-1,3,5-triamine typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process introduces nitro groups at the 1, 3, and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,6-dimethyl-1,3,5-trinitrobenzene is then subjected to reduction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the handling of strong acids and hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amines with different degrees of hydrogenation.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
2,6-Dimethylbenzene-1,3,5-triamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-dimethylbenzene-1,3,5-triamine exerts its effects depends on its specific application. In chemical reactions, the amino groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but with different positions of methyl groups.
1,3,5-Triaminobenzene: Lacks methyl groups, leading to different chemical properties.
2,6-Dimethyl-1,3,5-triazine: Contains nitrogen atoms in the ring, resulting in different reactivity.
Uniqueness
The presence of methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interaction with biological targets .
Properties
CAS No. |
94135-19-0 |
---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,4-dimethylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C8H13N3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,9-11H2,1-2H3 |
InChI Key |
GKZWSNRSZYTGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.